molecular formula C29H33NO3 B607334 7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid CAS No. 101910-65-0

7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

Cat. No. B607334
M. Wt: 443.59
InChI Key: NBBRUBRIVJNCKV-BYSZDLRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EP 157 is a bioactive chemical.

Scientific Research Applications

Regioselective Radical Additions

7-Oxabicyclo[2.2.1]hept-5-en-2-one has been studied for its regioselective radical additions. Electrophilic radicals preferentially add at C(5) with selectivity ratios up to 5:1. This property can be reversed using Lewis acids, marking a significant finding in the regioselectivity of radical reactions (Vionnet, Schenk, & Renaud, 1993).

Metabolism and Excretion

The metabolism and excretion kinetics of structurally related compounds have been researched. For instance, 7-hydroxycitronellal (7-HC), widely used in cosmetic products, has been examined for its human metabolism and excretion kinetics. The identification of metabolites and their excretion profiles contribute to understanding the body's handling of such compounds (Stoeckelhuber et al., 2017).

Drug Delivery Systems

The compound has potential applications in drug delivery systems. Iloprost, a PGI2-mimetic, has been used in oral dosage forms for various diseases. Animal models, such as pigs, have been used to verify drug liberation profiles and select formulations for human characterization (Hildebrand, McDonald, & Windt-Hanke, 1991).

Thromboxane Synthetase Inhibition

Compounds like N(7-Carboxyheptyl) imidazole inhibit thromboxane synthetase, redirecting prostaglandin production from thromboxane to prostacyclin. This redirection is crucial for understanding the compound's potential therapeutic applications (Maguire & Wallis, 1983).

properties

CAS RN

101910-65-0

Product Name

7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

Molecular Formula

C29H33NO3

Molecular Weight

443.59

IUPAC Name

(Z)-7-((1R,2R,3R,4S)-3-((E)-((benzhydryloxy)imino)methyl)bicyclo[2.2.2]oct-5-en-2-yl)hept-5-enoic acid

InChI

InChI=1S/C29H33NO3/c31-28(32)16-10-2-1-9-15-26-22-17-19-23(20-18-22)27(26)21-30-33-29(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h1,3-9,11-14,17,19,21-23,26-27,29H,2,10,15-16,18,20H2,(H,31,32)/b9-1-,30-21+/t22-,23+,26+,27+/m0/s1

InChI Key

NBBRUBRIVJNCKV-BYSZDLRWSA-N

SMILES

O=C(O)CCC/C=C\C[C@@H]1[C@@](CC2)([H])C=C[C@@]2([H])[C@H]1/C=N/OC(C3=CC=CC=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EP 157;  EP157;  EP-157.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid
Reactant of Route 2
7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid
Reactant of Route 3
7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid
Reactant of Route 4
7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid
Reactant of Route 5
7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid
Reactant of Route 6
7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

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